3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound featuring an imidazole ring, a benzoic acid moiety, and a sulfanylacetyl group
Preparation Methods
The synthesis of 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the diphenyl groups. The sulfanylacetyl group is then attached to the imidazole ring, and finally, the benzoic acid moiety is introduced. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the sulfanylacetyl group, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and benzoic acid derivatives. Compared to these compounds, 3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to the presence of both the imidazole ring and the benzoic acid moiety, along with the sulfanylacetyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Similar Compounds
1,5-diphenyl-1H-imidazole: Lacks the sulfanylacetyl and benzoic acid groups.
Benzoic acid derivatives: Do not contain the imidazole ring.
Sulfanylacetyl derivatives: May not have the imidazole or benzoic acid moieties
Properties
Molecular Formula |
C24H19N3O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[[2-(1,5-diphenylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H19N3O3S/c28-22(26-19-11-7-10-18(14-19)23(29)30)16-31-24-25-15-21(17-8-3-1-4-9-17)27(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,28)(H,29,30) |
InChI Key |
QNUSZSSPMFWYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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